molecular formula C7H10O3 B043938 Methyl 4-hydroxyhex-2-ynoate CAS No. 112780-04-8

Methyl 4-hydroxyhex-2-ynoate

Cat. No.: B043938
CAS No.: 112780-04-8
M. Wt: 142.15 g/mol
InChI Key: GMESNUCOCRRYJV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyhex-2-ynoate is a chemical compound that belongs to the class of alkynoates. It is a colorless liquid with a fruity odor and is commonly used in the fragrance and flavor industry. This compound has also been found to possess biological activity and has been studied for its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxyhex-2-ynoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-hydroxyhex-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyhex-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: The major product is methyl 4-oxohex-2-ynoate.

    Reduction: The major products are methyl 4-hydroxyhex-2-ene and methyl 4-hydroxyhexane.

    Substitution: The major product is methyl 4-chlorohex-2-ynoate.

Scientific Research Applications

Methyl 4-hydroxyhex-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research has explored its potential therapeutic effects, such as its use in drug development for treating certain diseases.

    Industry: It is used in the fragrance and flavor industry due to its fruity odor, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxyhex-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The triple bond can undergo addition reactions with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyhexanoate: Similar structure but lacks the triple bond.

    Methyl 4-hydroxyhex-2-ene: Similar structure but has a double bond instead of a triple bond.

    Methyl 4-oxohex-2-ynoate: Similar structure but has a carbonyl group instead of a hydroxyl group.

Uniqueness

Methyl 4-hydroxyhex-2-ynoate is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 4-hydroxyhex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMESNUCOCRRYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551320
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112780-04-8
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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